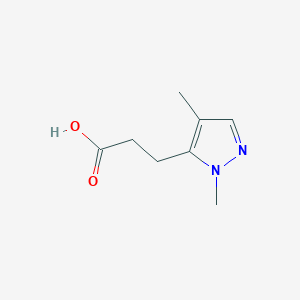

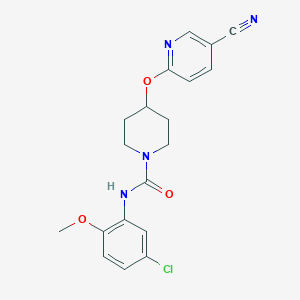

![molecular formula C30H34N2O2 B2493728 5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one CAS No. 312517-94-5](/img/structure/B2493728.png)

5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrole derivatives are a significant class of organic compounds with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. Their diverse chemical properties allow for extensive research into novel synthetic routes, structural characterization, and the exploration of their physical and chemical behaviors.

Synthesis Analysis

Pyrrole derivatives are synthesized through various methods, including multicomponent reactions, condensation, and cycloaddition. For example, the novel multicomponent synthesis of pyrrolo derivatives from simple and readily available inputs illustrates the complexity and efficiency of modern synthetic routes (Janvier et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. These methods provide detailed insights into the molecular geometry, bonding patterns, and electronic structure, crucial for understanding the compound's reactivity and properties. For instance, the structural characterization of Schiff base ligands derived from pyrrole demonstrates the utility of NMR and X-ray crystallography in elucidating complex molecular structures (Hayvalı et al., 2010).

Chemical Reactions and Properties

Pyrrole derivatives undergo a wide range of chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic additions, influenced by their aromaticity and electronic structure. These reactions are foundational for further chemical modifications and applications in synthesis. The reactivity of pyrrole derivatives towards different reagents and conditions highlights their versatility in organic synthesis (Bogza et al., 2005).

科学的研究の応用

Synthesis Methods and Applications

Diastereoselective Synthesis

A novel three-step approach for the synthesis of functionalised 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters, which could include derivatives similar to the compound of interest, has been developed. This method, described by Meninno et al. (2021), demonstrates the creation of compounds with three contiguous stereocenters, highlighting the potential for complex molecular design and synthesis (Meninno et al., 2021).

Multicomponent Synthesis

Janvier et al. (2002) discuss a multicomponent synthesis method that could potentially be applicable to the synthesis of compounds like the one . This method involves a novel scaffold-generating reaction, indicating a broad utility in the synthesis of complex organic compounds (Janvier et al., 2002).

Synthesis of Pyrrolo[2,3-b]Pyridine Scaffolds

Sroor (2019) describes the synthesis and characterization of new biologically active Pyrrolo[2,3-b]Pyridine scaffolds. Such scaffolds may offer insights into the synthesis and potential applications of related compounds (Sroor, 2019).

Potential Applications in Biological and Chemical Fields

Insecticidal Activity

Ito et al. (2003) synthesized derivatives of 5-spirocyclohexyl-3-(2,6-dimethylphenyl)-1,5-dihydro-2H-pyrrol-2-one and evaluated their insecticidal activity. This indicates potential applications of similar compounds in pest control and agriculture (Ito et al., 2003).

Antimicrobial Activity

Abdel-Gawad et al. (2003) explored the design, synthesis, and antimicrobial activity of pyrazolo[3,4-d]pyrimidines, which can provide a basis for understanding the biological activity of similar compounds (Abdel-Gawad et al., 2003).

特性

IUPAC Name |

2-(4-butoxyphenyl)-4-(3,4-dimethylanilino)-1-(3,4-dimethylphenyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O2/c1-6-7-16-34-27-14-10-24(11-15-27)29-19-28(31-25-12-8-20(2)22(4)17-25)30(33)32(29)26-13-9-21(3)23(5)18-26/h8-15,17-19,29,31H,6-7,16H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENGFHRSFODCDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC(=C(C=C3)C)C)NC4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide](/img/structure/B2493645.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2493647.png)

![N-(4-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2493652.png)

![3-decyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493660.png)

![4-[(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2493664.png)

![N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2493668.png)